3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dimethoxyphenyl group, and a methylbenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methylbenzylsulfanyl Group: The final step involves the nucleophilic substitution of the triazole intermediate with 3-methylbenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives, amines, and other reduced products.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: A related compound with a similar dimethoxyphenyl group but lacking the triazole and sulfanyl groups.
N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: Another related compound with a similar structure but different functional groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of the triazole ring and the methylbenzylsulfanyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-12-5-4-6-13(9-12)11-25-18-21-20-17(22(18)19)14-7-8-15(23-2)16(10-14)24-3/h4-10H,11,19H2,1-3H3 |
InChI Key |
WZGSPQDXWRHSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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